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1-(4-ethylbenzyl)-4-methyl-1,4-diazepane

Cat. No.: B5658699
M. Wt: 232.36 g/mol
InChI Key: YCHOTSWFHYAVAJ-UHFFFAOYSA-N
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Description

Contextualization of the Diazepane Scaffold in Contemporary Medicinal Chemistry Research

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. jocpr.comnih.gov This designation is due to its structural versatility and its presence in numerous compounds exhibiting a wide array of biological activities. jocpr.comresearchgate.net Diazepine (B8756704) and its fused derivatives, such as benzodiazepines, have been the subject of extensive research for decades, leading to the development of many clinically significant therapeutic agents. jocpr.comsemanticscholar.org

The inherent flexibility of the seven-membered ring allows diazepane derivatives to adopt various conformations, enabling them to bind effectively to a diverse range of biological targets. dntb.gov.ua Consequently, molecules incorporating this scaffold have demonstrated significant pharmacological effects on the central nervous system (CNS), among others. jocpr.com The broad therapeutic applicability of the diazepane core has established it as a foundational structure in the design and synthesis of novel drug candidates. nih.gov

Table 1: Reported Biological Activities of the 1,4-Diazepane Scaffold

Biological Activity Description
Anxiolytic Used to reduce anxiety. The benzodiazepine (B76468) class, which features a fused diazepine ring, is well-known for this effect. semanticscholar.orgnih.gov
Anticonvulsant Effective in preventing or reducing the severity of epileptic seizures and other convulsive disorders. researchgate.netnih.gov
Antipsychotic Used in the management of psychosis, with some derivatives showing potential in treating schizophrenia. researchgate.netsemanticscholar.org
Antibacterial/Antifungal Certain derivatives have been synthesized and evaluated for their ability to inhibit the growth of pathogenic microbes. researchgate.netsemanticscholar.org
Anticancer The scaffold has been explored for the development of agents with antitumor properties. researchgate.netsemanticscholar.org
Analgesic Some compounds based on this structure have shown pain-relieving effects. nih.gov

| Sedative/Hypnotic | Capable of inducing sedation and sleep, a hallmark of many benzodiazepine drugs. jocpr.comnih.gov |

Rationale for the Academic Investigation and Synthesis of 1-(4-ethylbenzyl)-4-methyl-1,4-diazepane

The academic pursuit of novel, specifically substituted diazepane derivatives like this compound is driven by the principles of structure-activity relationship (SAR) studies. openmedicinalchemistryjournal.com The primary rationale for its synthesis and investigation would be to systematically explore how specific structural modifications to the core 1,4-diazepane scaffold influence its pharmacological profile.

The investigation would aim to answer key medicinal chemistry questions:

Impact of N1-Substitution: The introduction of a 4-ethylbenzyl group at the N1 position is a deliberate design choice. The benzyl (B1604629) group itself is a common feature in CNS-active compounds, and the ethyl substituent on the phenyl ring allows for an exploration of how lipophilicity and steric bulk at this position affect receptor binding and potency compared to unsubstituted or differently substituted benzyl analogues.

Synergistic Effects: Researchers would be interested in understanding the combined effect of these two specific substituents. The goal is to potentially fine-tune the molecule's activity, aiming for enhanced potency, improved selectivity for a specific receptor subtype, or a more favorable pharmacokinetic profile (e.g., better absorption, distribution, metabolism, and excretion).

By synthesizing this specific analogue, chemists can systematically build a library of related compounds, allowing for a comprehensive analysis of how subtle electronic and steric changes translate into significant differences in biological activity.

Overview of Existing Research on Structurally Related Benzyl-Substituted Nitrogen Heterocycles

Nitrogen-containing heterocycles are a cornerstone of drug discovery, constituting a significant portion of FDA-approved small-molecule drugs. nih.govnih.gov The incorporation of a benzyl moiety into these scaffolds is a common strategy to impart or modulate biological activity. nih.gov The benzyl group's aromatic ring can engage in various non-covalent interactions with biological targets, including pi-pi stacking and hydrophobic interactions, which are crucial for molecular recognition and binding affinity.

Research into structurally related compounds provides a valuable predictive framework:

Benzylpiperazines: Substituted aryl piperazines, which share a disubstituted diamine motif with 1,4-diazepanes, are known to possess significant CNS activity, often showing strong affinity for serotonin (B10506) and dopamine (B1211576) receptors. researchgate.net

Substituted Benzodiazepines: The clinical success of benzodiazepines like Diazepam is built on a fused diazepine ring. The nature and position of substituents on the molecule are critical to their anxiolytic and anticonvulsant effects. nih.govresearchgate.net

Other Benzylated Heterocycles: Studies on various N-benzyl heterocycles have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. openmedicinalchemistryjournal.com Research on diazepino[1,2-a]benzimidazole derivatives has shown that a chlorobenzyl substituent can confer anxiolytic properties. nih.gov

This body of research indicates that the benzyl group is a privileged substituent for targeting CNS pathways. Furthermore, modifications on the benzyl ring itself, such as the ethyl group in the compound of interest, can play a remarkable role in modulating the inhibitory activity and binding mode of the molecule at its target site. nih.gov

Hypothesis and Research Objectives for this compound

Based on the established pharmacological profile of the 1,4-diazepane scaffold and the known influence of N-benzyl substitutions, a focused investigation of this compound would be founded on a clear hypothesis and a set of defined objectives.

Hypothesis: It is hypothesized that this compound possesses modulatory activity at central nervous system receptors, potentially exhibiting anxiolytic or anticonvulsant properties. The specific combination of the N4-methyl group and the N1-(4-ethylbenzyl) group is predicted to confer a distinct potency and selectivity profile compared to other diazepane analogues, potentially through enhanced hydrophobic interactions and an optimal conformational fit within the target's binding pocket.

Research Objectives: The primary objectives of a research program focused on this compound would be:

Chemical Synthesis and Characterization: To develop and optimize a synthetic route for the efficient production of this compound and to fully characterize its chemical structure and purity using modern analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).

In Vitro Pharmacological Profiling: To screen the compound against a panel of relevant CNS receptors (e.g., GABA, serotonin, dopamine receptor subtypes) to identify its primary biological target(s) and determine its binding affinity and functional activity (i.e., as an agonist, antagonist, or modulator).

In Vivo Efficacy Evaluation: To assess the pharmacological effects of the compound in established animal models for CNS disorders, such as the elevated plus maze for anxiety or chemically induced seizure models for anticonvulsant activity.

Structure-Activity Relationship (SAR) Analysis: To synthesize and test closely related analogues (e.g., with different alkyl groups on the benzyl ring or at the N4 position) to establish a clear SAR, providing insights for the rational design of future derivatives with improved therapeutic potential.

Table 2: List of Compounds Mentioned

Compound Name Parent Scaffold Key Substituents
This compound 1,4-Diazepane 4-ethylbenzyl; methyl
Clozapine Dibenzodiazepine -
Diazepam Benzodiazepine Chloro; methyl; phenyl
Loxapine Dibenzoxazepine Chloro; methylpiperazinyl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24N2 B5658699 1-(4-ethylbenzyl)-4-methyl-1,4-diazepane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-methyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-3-14-5-7-15(8-6-14)13-17-10-4-9-16(2)11-12-17/h5-8H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHOTSWFHYAVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization

Retrosynthetic Analysis and Design for 1-(4-ethylbenzyl)-4-methyl-1,4-diazepane

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most logical approach involves disconnecting the C-N bonds within the diazepane ring and the bond connecting the benzyl (B1604629) group to the nitrogen atom.

One primary disconnection severs the 4-ethylbenzyl group from the N1 nitrogen, suggesting a late-stage N-alkylation of a 1-methyl-1,4-diazepane precursor. This precursor can be further broken down. A second disconnection of the diazepane ring itself, typically at the N1-C2 and N4-C5 bonds, points to key precursors such as a suitably protected ethylenediamine (B42938) derivative and a three-carbon dielectrophile.

Optimized Synthetic Routes for this compound

The synthesis of 1,4-disubstituted diazepanes can be achieved through various established routes, which can be adapted for the specific synthesis of this compound.

Key Precursors and Reaction Schemes

A common and effective method for the synthesis of the 1,4-diazepane ring is the cyclization of N-substituted ethylenediamine derivatives with suitable electrophiles. For the target molecule, a plausible synthetic route would commence with commercially available N-methyl-1,4-diazepane.

The key reaction is the N-alkylation of 1-methyl-1,4-diazepane with 1-(bromomethyl)-4-ethylbenzene (B1281033). This reaction proceeds via a nucleophilic substitution mechanism where the secondary amine of the diazepane ring attacks the benzylic carbon of the alkyl halide, displacing the bromide ion.

Reaction Scheme:

1-methyl-1,4-diazepane + 1-(bromomethyl)-4-ethylbenzene → this compound

An alternative approach involves a reductive amination reaction. This would involve reacting 1-methyl-1,4-diazepane with 4-ethylbenzaldehyde (B1584596) in the presence of a reducing agent. The initial reaction forms an iminium ion intermediate, which is then reduced in situ to yield the final product.

Reaction Condition Optimization and Yield Enhancement

To maximize the yield and purity of this compound, optimization of reaction conditions is crucial.

For the N-alkylation route, key parameters to consider include the choice of solvent, base, and temperature. A polar aprotic solvent is typically preferred to facilitate the nucleophilic substitution. The addition of a non-nucleophilic base is often necessary to neutralize the hydrobromic acid byproduct, which could otherwise protonate the starting amine and halt the reaction.

In the case of reductive amination, the choice of reducing agent is critical. Sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) are commonly used reagents for this transformation. The pH of the reaction medium also plays a significant role and needs to be carefully controlled to favor the formation and subsequent reduction of the iminium ion.

The table below summarizes potential conditions for optimization.

Parameter N-Alkylation Reductive Amination
Solvent Acetonitrile, DMF Methanol, Dichloromethane
Base/Reducing Agent K2CO3, Et3N NaBH4, NaBH(OAc)3
Temperature Room Temp to 80°C 0°C to Room Temp

| Reaction Time | 6-24 hours | 2-12 hours |

Green Chemistry Principles in Synthesis

Incorporating green chemistry principles into the synthesis of this compound can significantly reduce its environmental impact. mdpi.comjocpr.comijbpas.comchemistryjournals.netresearchgate.net The twelve principles of green chemistry provide a framework for this endeavor. mdpi.comresearchgate.net

Key areas for applying these principles include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. jocpr.com Reductive amination, for instance, often has a higher atom economy than N-alkylation.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical CO2. jocpr.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. chemistryjournals.net Microwave-assisted synthesis can also be explored to shorten reaction times and improve energy efficiency. researchgate.net

Catalysis: Employing catalytic reagents in place of stoichiometric ones can reduce waste and improve reaction efficiency. chemistryjournals.net For instance, catalytic transfer hydrogenation could be an alternative for the reduction step in reductive amination.

Advanced Purification and Isolation Techniques for Research Scale

After synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and reagents. For research-scale quantities of this compound, several advanced purification techniques can be employed.

Flash Column Chromatography is a primary method for purification. The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and eluent system is critical for achieving good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective for separating the desired product from impurities.

Preparative High-Performance Liquid Chromatography (HPLC) can be used for achieving very high purity. This technique is particularly useful for separating closely related impurities or for the final purification step.

Crystallization is another effective purification method if the compound is a solid and a suitable solvent system can be found. This technique can yield highly pure material and is often scalable.

The purity of the final compound is typically assessed using analytical techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and assess for the presence of impurities.

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Design and Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationship (SAR) of this compound, a series of analogues and derivatives can be designed and synthesized. nih.gov These modifications can systematically probe the importance of different structural features for a given biological activity.

Modifications to the Benzyl Ring: The ethyl group on the benzyl ring can be varied to explore the effect of substituent size, electronics, and position.

R-GroupElectronic EffectSteric Effect
-HNeutralSmall
-CH3Electron-donatingSmall
-OCH3Electron-donatingMedium
-ClElectron-withdrawingMedium
-CF3Electron-withdrawingLarge

Modifications to the N-Methyl Group: The methyl group at the N4 position can be replaced with other alkyl groups to investigate the impact of steric bulk in this region of the molecule. This can be achieved by starting with the appropriately substituted N-alkyl-1,4-diazepane in the synthetic sequence.

Modifications to the Diazepane Ring: The diazepane scaffold itself can be modified. For example, introducing substituents on the carbon atoms of the ring could provide insights into the conformational requirements for activity.

The synthesis of these analogues would generally follow the same synthetic routes as the parent compound, with the appropriate modifications to the starting materials. Each new analogue would then be purified and characterized before being subjected to biological evaluation to build a comprehensive SAR profile.

Modifications to the 4-Ethylbenzyl Moiety

The 4-ethylbenzyl group offers several avenues for chemical modification, allowing for the exploration of structure-activity relationships. These modifications can be broadly categorized into alterations of the ethyl group and substitutions on the aromatic ring.

Alterations of the Ethyl Group:

Standard alkylation and dealkylation reactions can be employed to modify the ethyl group. For instance, demethylation followed by re-alkylation with different alkyl halides can introduce varied chain lengths or branched substituents. Furthermore, oxidation of the ethyl group can yield a vinyl or acetyl functionality, providing a handle for further synthetic transformations such as Heck coupling or aldol (B89426) condensations.

Aromatic Ring Substitutions:

The phenyl ring of the 4-ethylbenzyl moiety is amenable to various electrophilic aromatic substitution reactions. Depending on the directing effects of the ethyl group and the diazepine (B8756704) ring system, functional groups such as nitro, halogen, or acyl groups can be introduced. These newly introduced groups can then serve as points for further derivatization. For example, a nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for a host of subsequent transformations.

A study on the synthesis of 4-benzyl-1,3-thiazole derivatives highlights an analogue-based drug design approach where modifications on a benzyl scaffold were key to optimizing biological activity. nih.gov This principle can be directly applied to the 4-ethylbenzyl moiety of the target compound.

A hypothetical reaction scheme for the functionalization of the aromatic ring is presented below:

Starting MaterialReagentProduct
This compoundHNO₃/H₂SO₄1-(4-ethyl-3-nitrobenzyl)-4-methyl-1,4-diazepane
1-(4-ethyl-3-nitrobenzyl)-4-methyl-1,4-diazepaneH₂, Pd/C1-(3-amino-4-ethylbenzyl)-4-methyl-1,4-diazepane
1-(3-amino-4-ethylbenzyl)-4-methyl-1,4-diazepaneAcetic Anhydride1-(3-acetamido-4-ethylbenzyl)-4-methyl-1,4-diazepane

Alterations to the 1,4-Diazepane Ring System

The 1,4-diazepane ring is a versatile scaffold that can be synthesized and modified in numerous ways. General synthetic strategies often involve the condensation of diamines with suitable dielectrophiles. nih.govorganic-chemistry.org For the specific target compound, a plausible synthetic route would involve the N-alkylation of 1-methyl-1,4-diazepane with 4-ethylbenzyl halide. Alternatively, reductive amination of a suitable aldehyde with 1-methyl-1,4-diazepane could be employed. nih.gov

N-Alkylation and Functionalization:

The nitrogen atoms of the diazepine ring are nucleophilic and can be further alkylated or acylated. For instance, the methyl group at the 4-position could be removed and replaced with other alkyl or functionalized groups to probe its influence on biological activity. A recent study demonstrated the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines through a one-pot reductive amination process, showcasing the feasibility of complex substitutions on the diazepine nitrogens. nih.gov

Ring Modifications:

More complex modifications can involve altering the ring size or introducing substituents onto the carbon backbone of the diazepine ring. Ring-closing metathesis (RCM) has been used to synthesize diazepine derivatives, and this approach could be adapted to create analogues with different ring sizes or unsaturation. Furthermore, functional groups can be incorporated into the diamine precursor before the cyclization step, leading to substituted diazepine rings. A patent for the production of 1,4-diazepane derivatives describes a multi-step synthesis starting from (S)-(+)-2-amino-1-propanol, indicating methods for creating chiral, substituted diazepine rings. google.com

Stereochemical Control and Characterization in Synthesis

The conformational flexibility of the seven-membered diazepine ring can lead to the existence of stereoisomers, even in the absence of a traditional chiral center. researchgate.net This phenomenon, known as atropisomerism, arises from hindered rotation around single bonds, leading to stable, separable enantiomers. acs.org

Stereoselective Synthesis:

Achieving stereochemical control during the synthesis of 1,4-diazepane derivatives is a significant challenge. The use of chiral starting materials, such as chiral diamines, is a common strategy to induce stereoselectivity. rsc.org For instance, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids was achieved using polymer-supported homoserine as a chiral precursor. rsc.org Chiral catalysts and auxiliaries can also be employed to direct the stereochemical outcome of the cyclization or derivatization reactions.

Characterization of Stereoisomers:

The characterization of stereoisomers of diazepine derivatives often requires specialized analytical techniques. High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful method for separating enantiomers and diastereomers. nih.gov Spectroscopic methods such as nuclear magnetic resonance (NMR) can provide information about the three-dimensional structure of the molecule in solution. Nuclear Overhauser effect (NOE) studies, in particular, can be used to determine the relative stereochemistry of substituents on the diazepine ring. nih.gov Circular dichroism (CD) spectroscopy is another valuable tool for characterizing chiral molecules and determining their absolute configuration. nih.gov The stereochemical stability of these compounds can also be investigated, as some diazepine derivatives can undergo ring inversion at room temperature, leading to a racemic mixture of rapidly interconverting enantiomers. researchgate.net

Preclinical Pharmacological Investigations and Target Elucidation

In Vitro Receptor Binding Profiling of 1-(4-ethylbenzyl)-4-methyl-1,4-diazepane

Comprehensive screening of scientific databases reveals no available data on the in vitro receptor binding profile of this compound.

There are no published studies detailing the binding affinity or functional activity of this compound at any GPCR.

Information regarding the modulatory effects of this compound on any ion channels is not present in the available scientific literature.

No data from enzyme inhibition or activation assays for this compound has been made public.

There is no published research on the interaction of this compound with any neurotransmitter or other cellular transporters.

Cellular Pharmacological Assays

Consistent with the lack of primary binding data, there are no available studies on the ability of this compound to modulate any intracellular signaling pathways in cellular models.

Preclinical Pharmacological Investigations of this compound Remain Undisclosed

Comprehensive searches for preclinical pharmacological data on the specific chemical compound this compound have yielded no publicly available scientific literature detailing its biological activity. As a result, a detailed article on its preclinical investigations and target elucidation, as per the requested outline, cannot be generated at this time.

In Vivo Preclinical Efficacy Models:Information regarding in vivo animal studies is not available.

Biomarker Modulation and Validation in Preclinical Models:There is no information on the modulation or validation of any biomarkers in response to this compound.

Without any foundational scientific data on the preclinical pharmacology of this compound, it is not possible to provide an accurate and informative article that adheres to the requested structure and content requirements. Further research and publication in the field are necessary before such an analysis can be conducted.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Identification of Key Pharmacophores within 1-(4-ethylbenzyl)-4-methyl-1,4-diazepane

The molecular architecture of this compound comprises several key features that are likely essential for its biological activity. Based on analyses of related 1,4-diazepane derivatives, the primary pharmacophores can be identified as:

The 1,4-Diazepane Ring: This seven-membered heterocyclic ring serves as the central scaffold. Its flexibility allows it to adopt various conformations, which is critical for optimal interaction with biological targets. The two nitrogen atoms within the ring are key hydrogen bond acceptors and can also act as basic centers, influencing the compound's pharmacokinetic properties.

The N1-Benzyl Group: The benzyl (B1604629) substituent at the N1 position is a crucial hydrophobic feature. The aromatic ring can engage in π-π stacking or hydrophobic interactions with the receptor's binding pocket. The ethyl group at the 4-position of the benzyl ring further contributes to this hydrophobicity and can influence the orientation of the benzyl moiety within the binding site.

A 3D-pharmacophore model for related diazepane derivatives acting as sigma (σ) receptor ligands has been developed, which highlights the importance of a basic nitrogen atom and hydrophobic aromatic regions for potent receptor binding. nih.gov These features are all present in the structure of this compound.

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity and selectivity of 1,4-diazepane derivatives are highly sensitive to modifications of the substituents on both the benzyl ring and the diazepane nucleus. Studies on related series of compounds provide valuable insights into these relationships.

A study on a series of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b] nih.govnih.govoxazin-7-yl)acetamides revealed significant effects of substituents on the benzyl ring on their positive inotropic activity. nih.gov While this series has a different substituent at the N1-position of the diazepane ring, the findings regarding the 4-substituted benzyl moiety are highly relevant. The following table summarizes the impact of different substituents at the 4-position of the benzyl ring on the inotropic activity of these related compounds.

Table 1: Impact of 4-Position Benzyl Substituent on Inotropic Activity of Related 1,4-Diazepane Derivatives nih.gov

Compound ID 4-Position Substituent (R) Increased Stroke Volume (%) at 1 x 10-5 M
3a H 2.15 ± 0.04
3b F 3.21 ± 0.06
3c Cl 4.33 ± 0.08
3d Br 5.12 ± 0.10
3e CH3 6.24 ± 0.11
3f OCH3 6.98 ± 0.12
3g C2H5 7.68 ± 0.14
Milrinone (Standard) - 2.38 ± 0.05

The data indicates that electron-donating and lipophilic groups at the 4-position of the benzyl ring generally enhance activity. The ethyl group in compound 3g, which corresponds to the substitution pattern of this compound, demonstrated the most potent activity in this series. nih.gov This suggests that the 4-ethylbenzyl moiety is a favorable substituent for this class of compounds.

Modifications to the N4-substituent also play a critical role. In many series of 1,4-diazepane derivatives, small alkyl groups like methyl are often optimal for activity. Larger or more polar substituents at this position can lead to a decrease in potency, likely due to steric hindrance or unfavorable interactions within the receptor binding site.

Conformational Analysis and its Influence on Receptor Binding Affinity

The seven-membered 1,4-diazepane ring is conformationally flexible and can exist in several low-energy conformations, including chair, boat, and twist-boat forms. The specific conformation adopted by the molecule is critical for its ability to bind to a biological target with high affinity.

Studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have shown that these molecules often adopt an unexpected low-energy twist-boat conformation. nih.gov This conformation is characterized by an intramolecular π-stacking interaction between the N1- and N4-substituents. It is hypothesized that this geometry mimics the bioactive conformation required for receptor binding. nih.gov

For this compound, it is likely that a similar twist-boat conformation is energetically favorable and important for its biological activity. The interaction between the N1-(4-ethylbenzyl) group and the N4-methyl group would influence the conformational equilibrium of the diazepane ring. The ability of the molecule to adopt and maintain this specific bioactive conformation upon approaching the receptor binding site is a key determinant of its binding affinity.

Development of Predictive SAR Models for Optimized Analogues

To further guide the optimization of analogues of this compound, quantitative structure-activity relationship (QSAR) models can be developed. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.

The development of a predictive QSAR model typically involves the following steps:

Data Set Selection: A series of analogues with a range of biological activities is synthesized and tested.

Descriptor Calculation: A variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound.

Model Generation: Statistical methods, such as multiple linear regression or partial least squares, are used to generate a QSAR equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using statistical validation techniques.

While a specific QSAR model for analogues of this compound has not been reported in the literature, studies on other classes of 1,4-diazepane derivatives have successfully employed this approach. For example, QSAR models have been developed for benzodiazepines to predict their binding affinity to GABA-A receptors. nih.gov These models have highlighted the importance of specific steric and electronic features for high-affinity binding.

A predictive QSAR model for analogues of this compound could be used to:

Predict the biological activity of virtual compounds before their synthesis.

Identify the most important structural features for activity.

Guide the design of new analogues with improved potency and selectivity.

By systematically modifying the substituents on the benzyl ring and the diazepane nucleus and applying QSAR modeling, it would be possible to design and synthesize optimized analogues of this compound with enhanced therapeutic properties.

Computational and Theoretical Chemistry Studies

Molecular Docking and Molecular Dynamics Simulations with Predicted Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a small molecule (ligand), such as 1-(4-ethylbenzyl)-4-methyl-1,4-diazepane, and a macromolecular target, typically a protein.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is crucial for identifying potential biological targets and understanding the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-receptor complex. For 1,4-diazepane derivatives, a key area of investigation has been their interaction with sigma receptors (σR), which are implicated in various neurological disorders and cancer. nih.govnih.gov Docking studies can help elucidate why certain derivatives show high affinity for σ1 or σ2 receptor subtypes. nih.gov

Molecular Dynamics (MD) Simulations provide detailed information about the dynamic behavior of molecules over time. mdpi.com After an initial docking pose is established, MD simulations can be run to assess the stability of the ligand-receptor complex in a simulated physiological environment. nih.gov Research on related diazepane-based sigma receptor ligands has utilized MD simulations, often for hundreds of nanoseconds, to confirm the stability of the binding pose predicted by docking. nih.gov These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, providing a more realistic view of the interaction. mdpi.com For instance, MD studies have confirmed that certain benzofurane-substituted diazepane derivatives form strong and stable interactions within the active site of the σ1 receptor. nih.govnih.gov

Table 1: Example Parameters in a Molecular Dynamics Simulation Study

Parameter Description Example from Diazepane Research
Biological Target The protein receptor whose interaction with the ligand is being studied. Sigma-1 Receptor (σ1R). nih.gov
Software The program used to run the simulation. Autodock Vina (for docking), AMBER, GROMACS, or Desmond (for MD). nih.govmdpi.com
Force Field A set of parameters used to calculate the potential energy of the system. OPLS3, AMBER, CHARMM. mdpi.commdpi.com
Simulation Time The duration of the simulation, typically in nanoseconds (ns). 250 ns. nih.govmdpi.com
Key Findings The primary conclusions drawn from the simulation. Confirmation of a stable binding mode and strong interaction with the receptor's active site. nih.govnih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of a molecule. wavefun.com These calculations provide fundamental insights that are not accessible through classical molecular mechanics methods. pageplace.de

For a molecule like this compound, DFT calculations can determine a variety of electronic properties:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netresearchgate.net This is invaluable for predicting how the molecule will interact with biological targets, particularly through electrostatic or hydrogen-bonding interactions.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated to provide a quantitative measure of the molecule's reactivity. researchgate.net

These theoretical calculations help in understanding the intrinsic properties of the compound, which can then be correlated with its observed biological activity.

Table 2: Key Parameters from Quantum Chemical Calculations and Their Significance

Parameter Symbol Significance
HOMO Energy EHOMO Represents the ability to donate an electron. researchgate.net
LUMO Energy ELUMO Represents the ability to accept an electron. researchgate.net
Energy Gap ΔE = ELUMO - EHOMO Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. researchgate.net
Electronegativity χ Measures the power of an atom or group to attract electrons. researchgate.net
Chemical Hardness η Measures the resistance to change in electron distribution or charge transfer. researchgate.net
Softness σ The reciprocal of hardness, indicating a higher propensity for chemical reactions. researchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before committing to expensive and time-consuming laboratory synthesis and testing, computational methods can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. bas.bg These in silico predictions are for research guidance only and not for clinical prediction. They help to identify potential liabilities early in the drug discovery process. rsc.org

Several well-established guidelines and models are used for these predictions:

Lipinski's Rule of Five: This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: molecular weight ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10. brieflands.com

Veber's Criteria: This relates to oral bioavailability and suggests that a compound is more likely to be orally active if it has ≤ 10 rotatable bonds and a polar surface area (PSA) ≤ 140 Ų. brieflands.com

Other Predictions: Software platforms like SwissADME or QikProp can predict a wide range of properties, including water solubility (logS), blood-brain barrier (BBB) penetration, and potential inhibition of cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. nih.gov

For this compound, these predictions would serve as a preliminary screen to estimate its drug-like potential and guide further chemical modifications if necessary.

Table 3: Representative In Silico ADME/Physicochemical Property Predictions

Property Predicted Value/Descriptor Importance in Drug Discovery
Molecular Weight e.g., < 500 g/mol Influences size-related diffusion and absorption. brieflands.com
logP e.g., < 5 Measures lipophilicity, affecting solubility and membrane permeability. brieflands.com
Polar Surface Area (PSA) e.g., < 140 Ų Relates to membrane permeability and oral bioavailability. brieflands.com
H-Bond Donors e.g., ≤ 5 Affects solubility and binding characteristics. brieflands.com
H-Bond Acceptors e.g., ≤ 10 Affects solubility and binding characteristics. brieflands.com
Blood-Brain Barrier (BBB) Permeation Yes/No Predicts potential for CNS activity. nih.gov
CYP450 Inhibition e.g., Inhibitor/Non-inhibitor Indicates potential for drug-drug interactions. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches for Novel Derivatives

The ultimate goal of computational studies is often to design new, improved molecules. Both ligand-based and structure-based approaches can be applied to develop novel derivatives of this compound.

Structure-Based Drug Design (SBDD): This approach relies on the known 3D structure of the biological target, which is typically determined by X-ray crystallography or NMR spectroscopy. nih.gov With the target structure in hand, medicinal chemists can design ligands that fit precisely into the binding site, maximizing favorable interactions and improving potency and selectivity. For example, research on 1,4-diazepan-7-ones as inhibitors of human kallikrein 7 (KLK7) utilized the X-ray co-crystal structure of a lead compound to guide the synthesis of more potent and selective derivatives. nih.gov

Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are employed. These approaches use a set of known active ligands to derive a pharmacophore model, which defines the essential structural features required for biological activity. In the development of novel sigma receptor ligands, a "conformational expansion approach" was used, starting from known piperidine-based ligands to design new, more flexible 1,4-diazepane-based compounds with enhanced affinity. nih.govnih.gov This represents a classic LBDD strategy, where the knowledge of existing active molecules guides the creation of new ones.

Table 4: Comparison of Drug Design Approaches

Feature Structure-Based Drug Design (SBDD) Ligand-Based Drug Design (LBDD)
Primary Requirement 3D structure of the biological target. A set of molecules with known biological activity.
Core Principle Designing a ligand to fit the target's binding site. Identifying common structural features (a pharmacophore) among active ligands.
Key Techniques Molecular docking, de novo design. Pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR). chemisgroup.us
Applicability Used when the target structure is known. Used when the target structure is unknown but active ligands exist.

Table of Mentioned Compounds

Compound Name
This compound

Advanced Mechanistic and Exploratory Toxicological Investigations Preclinical Focus

Intracellular Signaling Cascades Mediated by 1-(4-ethylbenzyl)-4-methyl-1,4-diazepane

There is no available research detailing the specific intracellular signaling pathways modulated by this compound.

Gene Expression and Proteomic Profiling in Response to Compound Exposure in Research Models

No studies on gene expression or proteomic changes resulting from exposure to this compound have been published.

Mitochondrial Function and Energetics in Cell Models

The impact of this compound on mitochondrial function and cellular energetics remains uninvestigated.

Exploratory Mechanistic Toxicity Studies

Specific studies into the cellular cytotoxicity mechanisms, stress responses, apoptosis and necrosis pathways, oxidative stress induction, or DNA damage and repair modulation by this compound are not present in the current body of scientific literature.

Apoptosis and Necrosis Pathway Analysis

There is no information on how this compound might induce or inhibit apoptosis or necrosis.

Oxidative Stress and Antioxidant Defense Mechanisms

The relationship between this compound and oxidative stress or antioxidant defense systems has not been explored.

DNA Damage and Repair Pathway Modulation

There are no findings on whether this compound causes DNA damage or affects DNA repair mechanisms.

Research Gaps, Challenges, and Future Perspectives

Unresolved Questions in the Academic Understanding of 1-(4-ethylbenzyl)-4-methyl-1,4-diazepane Pharmacology

The primary research gap concerning this compound is the fundamental lack of specific pharmacological data. The broader class of 1,4-diazepines has been recognized for a wide array of biological activities, including but not limited to antipsychotic, anxiolytic, anticonvulsant, and anticancer effects. semanticscholar.orgresearchgate.netresearchgate.net However, the specific biological targets and mechanisms of action for many derivatives remain poorly understood.

Key unresolved questions include:

Primary Biological Target(s): The precise molecular targets within the central nervous system (CNS) or peripheral tissues with which this compound interacts remain to be identified. While the 1,4-diazepane core is a privileged structure in medicinal chemistry, the influence of the 4-ethylbenzyl and 4-methyl substitutions on target affinity and selectivity is unknown. jocpr.com

Mechanism of Action: Assuming a primary target is identified, the subsequent mechanism of action—whether it acts as an agonist, antagonist, or modulator—is a critical unanswered question. For instance, related compounds have been explored as inhibitors of amyloid-beta aggregation and LFA-1 antagonists. uwaterloo.calookchem.com

Pharmacodynamic Profile: A detailed characterization of the compound's effects at both the cellular and systemic levels is necessary. This includes understanding its potential efficacy in various disease models and its off-target effects. nih.gov

Methodological Challenges in the Advanced Research of the Compound

The advanced study of novel compounds like this compound is fraught with methodological challenges that can impede the pace of discovery. cas.org

Synthesis and Purification: The synthesis of 1,4-diazepane derivatives can be complex, often requiring multi-step procedures and careful control of stereochemistry. nih.govdoi.org Achieving high purity of the final compound, free from reaction byproducts and enantiomeric contaminants, is crucial for accurate pharmacological evaluation. The synthesis of specific diastereomers can be particularly challenging. doi.org

Target Identification and Validation: In the absence of a known target, identifying the primary biological partner of a novel compound is a significant hurdle. This often requires a combination of computational modeling and high-throughput screening against a panel of potential targets, which can be both time-consuming and resource-intensive.

In Vitro and In Vivo Model Selection: The choice of appropriate in vitro and in vivo models is critical for elucidating the compound's pharmacological effects. The lack of accurate disease models for many complex disorders can make it difficult to translate preclinical findings to clinical efficacy. cas.orgdrugdiscoverynews.com

Pharmacokinetic Profiling: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential. For CNS-active compounds, assessing blood-brain barrier permeability is a key challenge. uwaterloo.ca

Potential for Development of Novel Analogues with Refined Pharmacological Profiles

The 1,4-diazepane scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. jocpr.com This provides a strong foundation for the development of novel analogues of this compound with potentially refined pharmacological profiles.

Modifications of the Benzyl (B1604629) Moiety: The 4-ethylbenzyl group can be systematically modified to explore the impact on potency and selectivity. For example, altering the position or nature of the alkyl substituent, or introducing other functional groups, could lead to analogues with improved properties.

Variations at the N-methyl Position: The methyl group on the diazepane nitrogen is another key point for modification. Substituting it with other alkyl groups or functional moieties could influence the compound's interaction with its biological target. nih.gov

Conformational Restriction: Introducing conformational constraints into the flexible seven-membered diazepane ring could lead to analogues with higher affinity and selectivity.

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres could lead to analogues with improved pharmacokinetic properties or reduced off-target effects.

A study on novel 1,4-diazepane derivatives as amyloid-beta aggregation inhibitors demonstrated that variations in substituents on the phenyl ring led to compounds with moderate to good inhibitory activity. uwaterloo.ca Similarly, research into 1,4-diazepane-2-ones as LFA-1 antagonists showed that optimization of substituents resulted in high-affinity antagonists. lookchem.com

Strategic Directions for Further Preclinical Research and Investigation of Related Chemical Entities

Future preclinical research on this compound and related compounds should adopt a multi-pronged approach.

Broad-Based Biological Screening: The compound should be screened against a diverse panel of biological targets, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters, to identify its primary mechanism of action. Given the structural similarities to compounds with known activities, initial screens could focus on targets implicated in neurological disorders and cancer. nih.govnih.gov

Computational Modeling and Simulation: In silico methods, such as molecular docking and molecular dynamics simulations, can be employed to predict potential binding modes and guide the design of new analogues. nih.gov

Advanced In Vitro Models: The use of more physiologically relevant in vitro models, such as 3D cell cultures and organ-on-a-chip technology, can provide more accurate predictions of in vivo efficacy and toxicity.

Pharmacokinetic and Toxicological Profiling: Early and comprehensive ADME/Tox studies are crucial to identify any potential liabilities that could hinder further development. This includes assessing metabolic stability, potential for drug-drug interactions, and off-target toxicities. nih.gov

Exploration of Therapeutic Areas: Based on initial screening results, focused preclinical studies in relevant animal models of disease should be conducted. For instance, if the compound shows affinity for serotonin (B10506) receptors, its potential as an antidepressant or anxiolytic could be explored. semanticscholar.orgopenpharmaceuticalsciencesjournal.com

Integration of Multi-Omics Data for Comprehensive Understanding of Compound Activity

To gain a holistic understanding of the biological effects of this compound, the integration of multi-omics data is a powerful and necessary strategy. nih.gov This approach moves beyond a single-target perspective and provides a systems-level view of the compound's impact on cellular and organismal biology. nih.gov

Genomics and Transcriptomics: These analyses can reveal changes in gene expression profiles induced by the compound, providing insights into the signaling pathways and cellular processes it modulates. nih.gov

Proteomics: By examining changes in protein expression and post-translational modifications, proteomics can help to identify the direct targets of the compound and the downstream effects on protein networks.

Metabolomics: This approach can uncover alterations in metabolic pathways, providing a functional readout of the compound's activity and potential metabolic liabilities.

Integrative Analysis: The true power of multi-omics lies in the integration of these different data types. researchgate.net By combining genomic, transcriptomic, proteomic, and metabolomic data, researchers can construct comprehensive models of the compound's mechanism of action and identify potential biomarkers of its efficacy and toxicity. nih.gov

This integrated approach can help to elucidate the complex biological responses to the compound, identify novel therapeutic applications, and predict potential adverse effects, thereby accelerating the drug discovery and development process. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-ethylbenzyl)-4-methyl-1,4-diazepane, and how can reaction efficiency be validated?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 1-benzyl-1,4-diazepane derivatives with 4-ethylbenzyl halides in the presence of K₂CO₃ and KI as catalysts in anhydrous toluene (70–80°C, 12–24 hours). Post-synthesis, validate reaction completion using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase. Purify via column chromatography or HPLC (C18 column, methanol/water gradient). Confirm structure via ESI-MS (e.g., [M+H]⁺ peak at m/z 275.3) and FT-IR (N-H stretch ~3300 cm⁻¹, C-N ~1250 cm⁻¹) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Use a multi-spectral approach:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.4 ppm), ethylbenzyl CH₂ (δ 2.6–3.1 ppm), and diazepane methyl groups (δ 1.2–1.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Match observed m/z with theoretical molecular mass (e.g., C₁₅H₂₂N₂: 230.1784).
  • FT-IR : Verify absence of unreacted amine precursors (absence of primary N-H stretches ~3400 cm⁻¹). Cross-reference with computational models (e.g., DFT) for vibrational mode validation .

Advanced Research Questions

Q. What experimental variables critically influence the yield and purity of this compound during scale-up?

  • Methodological Answer : Key variables include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may require rigorous drying.
  • Catalyst loading : Optimize KI concentration (0.5–1.0 equiv.) to minimize byproducts like N-alkylation isomers.
  • Temperature gradient : Stepwise heating (50°C → 80°C) reduces decomposition.
  • Workup strategy : Use aqueous NaHCO₃ washes to remove unreacted halides. Monitor purity via HPLC (retention time ±0.2 min) and elemental analysis (±0.3% theoretical C/H/N) .

Q. How can researchers integrate theoretical frameworks (e.g., sigma receptor targeting) into the design of this compound derivatives for anticancer studies?

  • Methodological Answer :

Docking studies : Use AutoDock Vina to model interactions with sigma receptor binding pockets (PDB: 6DK1). Prioritize derivatives with ΔG < −8 kcal/mol.

Structure-activity relationship (SAR) : Systematically vary substituents (e.g., halogenation at the benzyl group) and assess cytotoxicity via MTT assays (IC₅₀ ± SEM).

Mechanistic validation : Perform competitive binding assays using [³H]-DTG to confirm sigma receptor affinity .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound analogs?

  • Methodological Answer :

  • Dynamic effects : Analyze variable-temperature NMR (VT-NMR) to detect conformational exchange (e.g., chair-boat transitions in the diazepane ring).
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to distinguish overlapping signals.
  • 2D-COSY/HSQC : Resolve coupling ambiguities and assign protons to specific carbons. Compare with X-ray crystallography data (if available) .

Q. Which analytical methods are most reliable for assessing the purity of this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer :

  • LC-MS/MS : Use a triple quadrupole system with MRM transitions (e.g., m/z 275 → 121 for quantification).
  • Chiral HPLC : Employ a Chiralpak IG column (n-hexane/isopropanol, 85:15) to detect enantiomeric impurities.
  • ICP-MS : Quantify trace metal contaminants (e.g., residual Pd from Suzuki couplings) with detection limits <1 ppb .

Q. How can this compound be functionalized for use as a radioligand in PET imaging?

  • Methodological Answer :

Radiolabeling : Introduce ¹⁸F via nucleophilic aromatic substitution on a nitro-precursor (K₂.2.2/KHCO₃, 100°C, 10 min).

Biodistribution studies : Administer [¹⁸F]-labeled compound to murine models and image via microPET/CT.

Metabolite analysis : Extract plasma samples at t = 30 min and analyze via radio-TLC to confirm stability (>95% intact tracer) .

Q. What safety protocols are essential when handling this compound in high-throughput screening?

  • Methodological Answer :

  • Engineering controls : Use fume hoods with ≥100 fpm face velocity for synthesis.
  • PPE : Wear nitrile gloves (ASTM D6978), safety goggles, and flame-resistant lab coats.
  • Waste disposal : Neutralize acidic/basic residues with 10% NaHCO₃ or HCl before discarding.
  • Spill management : Absorb with ChemSorb® and store in sealed containers labeled "Hazardous Diazepane Waste" .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.